3-(4-Propylphenyl)azetidine
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Overview
Description
3-(4-Propylphenyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propylphenyl)azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene component. This reaction is efficient but requires careful control of reaction conditions to achieve high yields and selectivity .
Industrial Production Methods
Industrial production methods for azetidines, including this compound, often involve the use of microwave irradiation and solid supports to facilitate the reaction . These methods are designed to be scalable and efficient, allowing for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Propylphenyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted azetidines, which can be further utilized in various applications .
Scientific Research Applications
3-(4-Propylphenyl)azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-(4-Propylphenyl)azetidine involves its interaction with molecular targets through its nitrogen atom and the strained azetidine ring. The ring strain facilitates ring-opening reactions, which can lead to the formation of reactive intermediates that interact with various biological and chemical targets .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
3-(4-Propylphenyl)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it a valuable compound for various applications where controlled reactivity is desired .
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-(4-propylphenyl)azetidine |
InChI |
InChI=1S/C12H17N/c1-2-3-10-4-6-11(7-5-10)12-8-13-9-12/h4-7,12-13H,2-3,8-9H2,1H3 |
InChI Key |
LUSPFHHWVHBBTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2CNC2 |
Origin of Product |
United States |
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